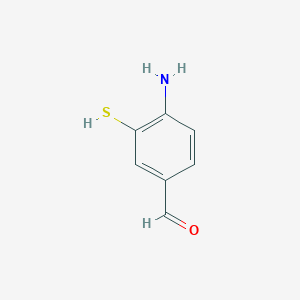

4-Amino-3-mercaptobenzaldehyde

Descripción

Propiedades

Fórmula molecular |

C7H7NOS |

|---|---|

Peso molecular |

153.20 g/mol |

Nombre IUPAC |

4-amino-3-sulfanylbenzaldehyde |

InChI |

InChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2 |

Clave InChI |

VCVVFSXTBBQACQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C=O)S)N |

Origen del producto |

United States |

Métodos De Preparación

Disulfide Reduction Route from Mercaptobenzyl Alcohol Derivatives

A notable approach involves starting from mercaptobenzyl alcohol derivatives, which are converted into disulfide substrates. For example, a disulfide compound obtained from mercaptobenzyl alcohol can be reduced under mild conditions (using tris(2-carboxyethyl)phosphine (TCEP) in a THF/phosphate-buffered saline mixture at neutral pH) to liberate 4-amino-3-mercaptobenzaldehyde in situ. This method allows the formation of the aldehyde and mercapto groups simultaneously at room temperature in aqueous buffer, avoiding harsh conditions (Scheme 1 in).

- The reaction proceeds via disulfide bond reduction to free mercaptobenzaldehyde.

- Subsequent amination with glycine methyl ester forms imine intermediates that cyclize to bicyclic structures.

- This method is biocompatible and can be performed in one pot, facilitating protein conjugation applications.

However, the use of disulfide substrates requires careful control to avoid protein denaturation when applied in biochemical contexts due to reducing agents.

Two-Step Synthesis via 4-Bromo-3-formylbenzoic Acid

An efficient synthetic route involves:

- Step 1: O-propargylation of 4-bromo-3-formylbenzoic acid to yield bromo-benzaldehyde derivatives with high yield (~95%).

- Step 2: Treatment of this intermediate with sodium sulfide in dimethylformamide to substitute the bromine with a mercapto group, affording 4-amino-3-mercaptobenzaldehyde derivatives in ~90% yield.

This approach benefits from readily available starting materials and mild reaction conditions, enabling functionalization with additional groups (e.g., alkynyl) for further conjugation chemistry.

Industrial and Esterification Methods

Methyl 4-amino-3-mercaptobenzoate, a closely related ester derivative, is prepared industrially by esterification of 4-amino-3-mercaptobenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Continuous flow processes with automated reactors optimize reaction parameters such as temperature, pressure, and reactant concentration to maximize yield and efficiency.

Tandem Michael–Henry Reactions for Functionalized Derivatives

Using 2-mercaptobenzaldehyde as a starting material, tandem Michael–Henry reactions catalyzed by cupreine derivatives have been developed to synthesize trisubstituted thiochromanes. Subsequent hydrogenation yields amino derivatives with retention of stereochemistry, demonstrating the versatility of 4-amino-3-mercaptobenzaldehyde in complex molecule synthesis.

Summary Table of Preparation Methods

In-Depth Research Findings and Analysis

- The disulfide reduction method (Method 1) enables chemoselective amine conjugation without exogenous additives, useful in protein modification chemistry.

- The two-step halogen substitution method (Method 2) allows installation of mercapto groups on aromatic aldehydes with high regioselectivity and yield, facilitating further functionalization for bioconjugation.

- Industrial esterification (Method 3) is well-established, with optimization of reaction parameters enhancing scalability and purity.

- Safety concerns with explosive intermediates such as thiocarbohydrazide are addressed by low-temperature solvent-based reactions with boron catalysts to minimize risk.

- Tandem Michael–Henry reactions provide access to complex, enantioenriched sulfur-containing heterocycles derived from 2-mercaptobenzaldehyde, showcasing synthetic utility beyond simple preparation.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-mercaptobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may involve the use of bases or acids to facilitate nucleophilic attack.

Major Products:

Oxidation: Sulfonic acids, disulfides.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

4-Amino-3-mercaptobenzaldehyde is an organic compound with an amino group, a mercapto group, and an aldehyde functional group attached to a benzene ring. It has a molecular weight of approximately 139.19 g/mol. This compound's unique structure allows it to participate in various applications, including scientific research.

Scientific Research Applications

4-Amino-3-mercaptobenzaldehyde has uses in dye manufacturing as a precursor because of its structure. The compound can undergo chemical transformations due to its functional groups. Studies have explored its potential as an antileishmanial agent and have demonstrated cytotoxic effects against certain cancer cell lines. The mercapto group may contribute to its biological activity by participating in redox reactions and interacting with thiol-containing biomolecules. Compounds with similar structures have shown antibacterial and antifungal properties, suggesting that 4-amino-3-mercaptobenzaldehyde may possess a broad spectrum of biological activities.

Bioconjugation

4-Amino-3-mercaptobenzaldehyde can be used in chemoselective primary amine modification strategies, enabling three-component, one-pot bioconjugation . A specifically designed mercaptobenzaldehyde-based bifunctional linker achieves highly selective and robust amine labeling under biocompatible conditions . This linker demonstrates wide functional group tolerance and is simple to prepare, allowing for facile payload incorporation . The introduction of the linker does not impair the function of modified proteins such as insulin . The planar structure of the aryl ring means the modification is unlikely to impair the native functions and activity of the targeted peptides or proteins .

Peptide Ligation

4-Amino-3-mercaptobenzaldehyde can be used to induce peptide ligation . Ligation reactions were completed within 4−5 hours, affording the N,S‐benzylidene acetal products in high yields (49−76%) . As another example, this new ligation method was applied in the synthesis of an acetylated adrenocorticotropic hormone 24 (Ac‐ACTH 24) derivative at its Pro‐Val site . The ligation was smoothly completed within 4 hours .

Mecanismo De Acción

The mechanism by which 4-Amino-3-mercaptobenzaldehyde exerts its effects involves its functional groups:

Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.

Mercapto Group: Known for its ability to form strong bonds with metals and other electrophiles.

Aldehyde Group: Reactive towards nucleophiles, facilitating various chemical transformations.

These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical and biological studies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key molecular parameters and substituent characteristics of 4-Amino-3-mercaptobenzaldehyde with analogs:

| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| 4-Amino-3-mercaptobenzaldehyde | C₇H₇NOS | 153.20 g/mol | -NH₂ (4), -SH (3) | Aldehyde, Amino, Thiol |

| 4-Amino-3-methoxybenzaldehyde | C₈H₉NO₂ | 151.17 g/mol | -NH₂ (4), -OCH₃ (3) | Aldehyde, Amino, Methoxy |

| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 g/mol | -OCH₂C₆H₅ (4) | Aldehyde, Benzyloxy |

| 4-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 g/mol | -OCH₃ (4), -CH₃ (2) | Aldehyde, Methoxy, Methyl |

Key Observations :

- Molecular Weight: The thiol group in 4-Amino-3-mercaptobenzaldehyde increases its molecular weight compared to the methoxy analog (153.20 vs. 151.17 g/mol) due to sulfur’s higher atomic mass .

- Polarity and Solubility : The thiol (-SH) group is more polar than methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅), suggesting higher solubility in polar solvents. However, thiols are prone to oxidation, forming disulfides, which may reduce stability in aqueous environments.

- Electronic Effects : Methoxy and benzyloxy groups are electron-donating, stabilizing aromatic systems via resonance, while thiols exhibit weaker electron-donating effects but greater nucleophilicity .

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-mercaptobenzaldehyde, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

Sulfhydryl group introduction : React 4-amino-3-nitrobenzaldehyde with thiourea under acidic conditions to replace the nitro group with a thiol .

Reduction : Use catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite to reduce intermediates.

Key variables :

Q. How should researchers handle and store 4-amino-3-mercaptobenzaldehyde to prevent degradation?

- Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation of the thiol group .

- Handling : Work under nitrogen atmosphere in gloveboxes or Schlenk lines. Use chelating agents (e.g., EDTA) in aqueous solutions to prevent metal-catalyzed oxidation .

- Decomposition signs : Discoloration (yellow to brown) indicates oxidation to disulfides; verify via FT-IR (loss of S–H stretch at ~2550 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC-MS : Quantify purity and detect disulfide byproducts (e.g., m/z 297 for dimeric forms) .

- NMR :

- Elemental analysis : Confirm C, H, N, S within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected oxidation products)?

Contradictions often arise from trace metal impurities or solvent effects:

- Case study : Discrepancies in oxidation products (sulfoxides vs. sulfones) may stem from residual Fe³⁺ in solvents. Mitigate via solvent pre-treatment with activated alumina .

- Methodological validation :

Q. What strategies optimize this compound’s use in multi-step syntheses (e.g., as a ligand or building block)?

- Protection-deprotection :

- Coordination chemistry :

Q. How does steric and electronic modulation of the benzaldehyde scaffold affect biological activity?

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) at position 5 increase thiol acidity (pKa ~6.5 vs. ~8.2 for unsubstituted analogs), enhancing nucleophilicity in enzyme inhibition assays .

- Steric effects : Bulkier substituents at position 2 reduce binding to shallow enzyme pockets (e.g., carbonic anhydrase II), quantified via SPR (KD values) .

- Case application : In malaria research, derivatives with –SCH₃ showed 3× higher Plasmodium growth inhibition vs. –SH analogs due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.